

Application Notes and Protocols: ShK-Dap22 in T-Cell Flow Cytometry Analysis

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Compound of Interest

Compound Name: ShK-Dap22

Cat. No.: B1140072

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These application notes provide a comprehensive guide for the use of **ShK-Dap22**, a selective blocker of the Kv1.3 potassium channel, in the flow cytometric analysis of T-lymphocytes. The protocols outlined below are intended for the identification of T-cell subsets expressing Kv1.3 and for assessing the functional consequences of Kv1.3 blockade.

Introduction

The voltage-gated potassium channel Kv1.3 is a critical regulator of T-cell activation and proliferation. Its expression is notably upregulated in effector memory T-cells (TEM), making it a key target for immunomodulatory therapies in autoimmune diseases and transplant rejection.

ShK-Dap22 is a synthetic analog of the sea anemone toxin ShK, engineered for high affinity and selectivity for Kv1.3 over other potassium channels. This selectivity allows for the specific targeting of TEM cells, which are heavily reliant on Kv1.3 for their function.

Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization of heterogeneous cell populations. The use of **ShK-Dap22** in conjunction with flow cytometry allows for both the phenotypic identification of Kv1.3-expressing T-cell subsets and the functional evaluation of Kv1.3 blockade on T-cell processes such as activation and proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentrations of **ShK-Dap22** for various potassium channels.

Table 1: Binding Affinity (Kd) of **ShK-Dap22** for Human Kv Channels

Channel	Kd (pM)	Reference
Kv1.3	64 ± 7	[1]
Kv1.1	>10,000	[1]

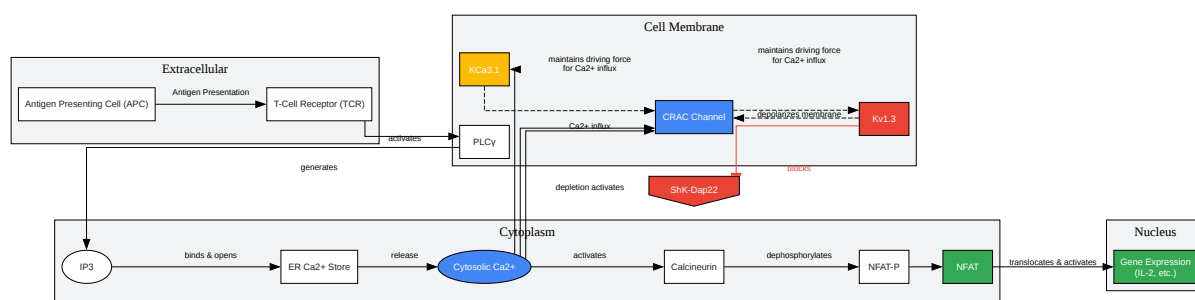
Table 2: Inhibitory Concentration (IC50) of **ShK-Dap22** for Human and Murine Kv Channels

Channel	IC50 (pM)	Reference
human Kv1.3	102 ± 17	[2]
murine Kv1.3	23 ± 3	[2]
human Kv1.1	~1800	[3]
human Kv1.4	~37000	[3]
human Kv1.6	~10000	[3]

Table 3: **ShK-Dap22** Inhibition of T-Cell Proliferation

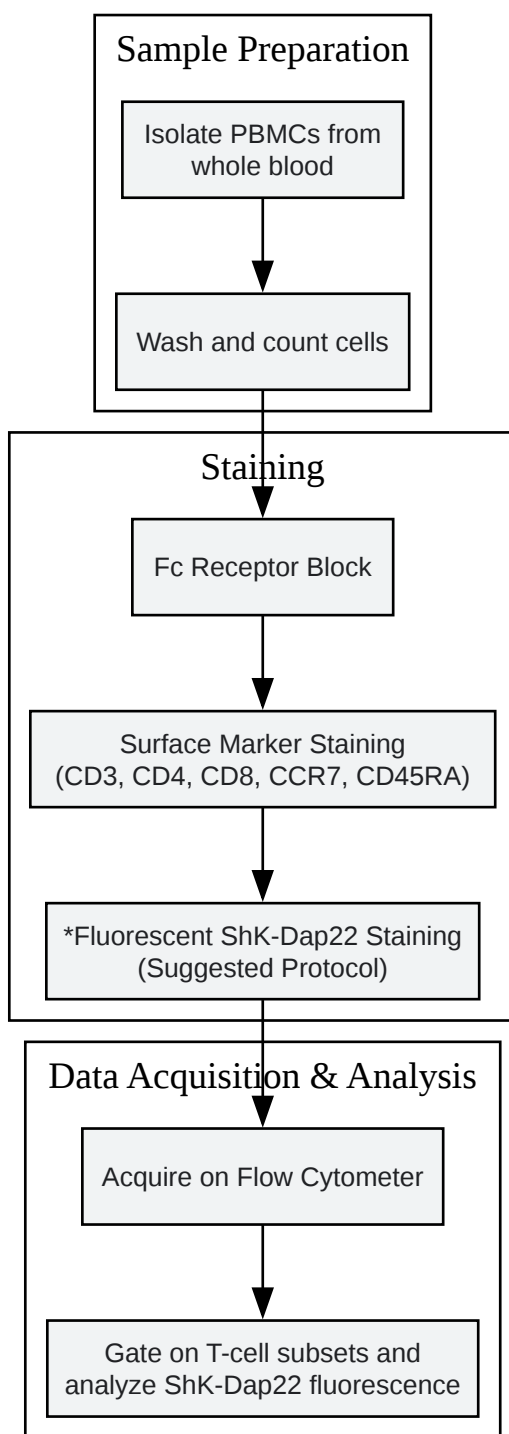
T-Cell Type	Stimulation	IC50	Reference
Human Effector Memory T-cells (TEM)	anti-CD3	Subnanomolar	[3]
Human PBMCs (naive/TCM)	anti-CD3	~5 nM	[4]

Signaling Pathways and Experimental Workflows



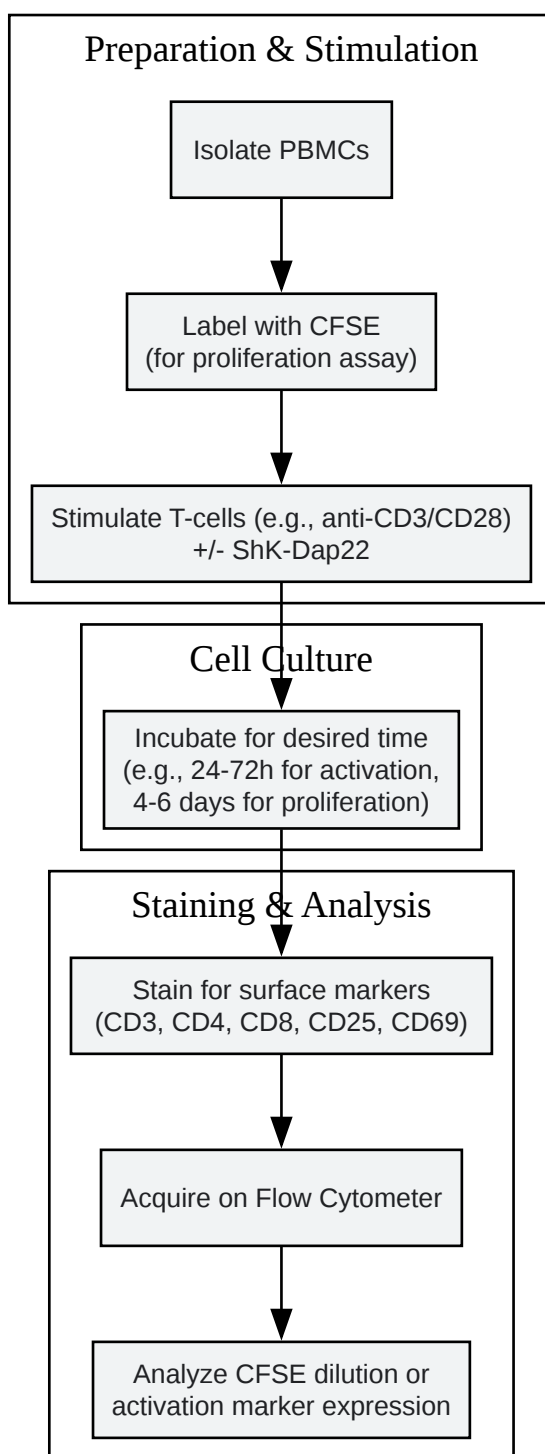
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Caption: T-Cell Activation Signaling Pathway and Point of **ShK-Dap22** Intervention.



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Caption: Workflow for Phenotypic Analysis of Kv1.3 Expression using Fluorescent **ShK-Dap22**.



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